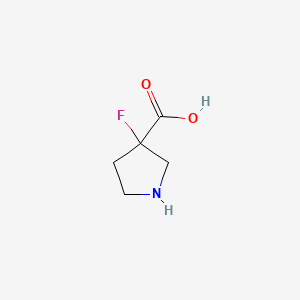

3-Fluoropyrrolidine-3-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader field of fluorinated amino acid research, which gained significant momentum in the late twentieth and early twenty-first centuries as chemists recognized the profound effects of fluorine incorporation on molecular properties. The compound was first synthesized as part of systematic efforts to explore fluorinated proline analogues, building upon earlier work with 4-fluoroprolines and other fluorinated pyrrolidine derivatives. The initial synthetic approaches were developed in response to the growing need for conformationally constrained amino acid building blocks that could provide enhanced metabolic stability and altered binding properties in pharmaceutical applications.

The historical trajectory of fluorinated proline research can be traced through several key developments, beginning with the recognition that fluorine substitution could dramatically alter the conformational preferences of proline-containing peptides and proteins. Early investigations into fluoroprolines demonstrated that the position and stereochemistry of fluorine substitution could influence the pyrrolidine ring pucker and amide bond preferences in predictable ways. These foundational studies established the theoretical framework that would later guide the design and synthesis of more complex fluorinated analogues, including this compound.

The specific synthesis of this compound represented a significant synthetic challenge due to the need to introduce fluorine at the tertiary carbon center while maintaining the integrity of the carboxylic acid functionality. Early synthetic efforts relied on electrophilic fluorination strategies, which required careful optimization of reaction conditions to achieve acceptable yields and selectivity. The development of more efficient synthetic methodologies has been an ongoing area of research, with various groups contributing novel approaches to access this valuable compound and its stereoisomeric variants.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary chemistry stems from its unique combination of structural features that address several critical challenges in drug design and chemical biology. The fluorine atom at the 3-position introduces significant electronic effects that alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and hydrogen bonding capacity. These modifications make the compound particularly valuable as a bioisosteric replacement for natural amino acids in pharmaceutical applications, where enhanced drug-like properties are often essential for therapeutic efficacy.

In medicinal chemistry applications, this compound has proven particularly useful in the development of enzyme inhibitors and receptor modulators. The rigid pyrrolidine ring system provides conformational constraint that can enhance binding selectivity and potency, while the fluorine substitution offers additional opportunities for fine-tuning molecular interactions with biological targets. The compound has found applications in the synthesis of arginase inhibitors, where the fluorinated pyrrolidine scaffold contributes to improved potency and selectivity profiles compared to non-fluorinated analogues.

The synthetic utility of this compound extends beyond its direct medicinal chemistry applications to include its role as a versatile building block for more complex molecular architectures. The presence of both the carboxylic acid and the fluorinated pyrrolidine ring provides multiple sites for further functionalization, enabling the construction of diverse chemical libraries for biological screening. Additionally, the compound serves as an important intermediate in the synthesis of fluorinated peptides and peptidomimetics, where its incorporation can lead to enhanced proteolytic stability and altered biological activity profiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈FNO₂ | |

| Molecular Weight | 133.12 g/mol | |

| Chemical Abstracts Service Number | 1228634-93-2 | |

| International Union of Pure and Applied Chemistry Name | This compound |

Research Evolution and Current Perspectives

The research landscape surrounding this compound has evolved significantly since its initial synthesis, with contemporary investigations focusing on both improved synthetic methodologies and expanded applications in chemical biology and drug discovery. Recent advances in synthetic chemistry have led to the development of more efficient and selective routes to both enantiomers of the compound, addressing earlier limitations related to yield and stereochemical control. These methodological improvements have facilitated broader access to the compound and enabled more extensive exploration of its biological properties.

Current research perspectives emphasize the unique conformational properties of this compound and their implications for protein structure and function. Studies have demonstrated that incorporation of this fluorinated amino acid into peptide and protein systems can lead to predictable changes in secondary structure preferences and folding kinetics. The compound's ability to influence protein conformation has made it a valuable tool for protein engineering applications, where controlled structural modifications are desired to enhance stability or alter function.

The field has also witnessed growing interest in the application of this compound in the development of proteolysis targeting chimeras and other targeted protein degradation strategies. Research has shown that fluorinated proline analogues can maintain or even enhance binding affinity to certain protein targets while providing improved pharmacokinetic properties. These findings have opened new avenues for therapeutic development, particularly in areas where traditional small molecule inhibitors have proven insufficient.

Contemporary synthetic approaches to this compound have benefited from advances in fluorination chemistry, including the development of more selective electrophilic and nucleophilic fluorination reagents. Recent methodologies have employed hypervalent iodine reagents in combination with hydrogen fluoride sources to achieve efficient aminofluorination reactions that directly install the fluorine atom and construct the pyrrolidine ring in a single synthetic operation. These developments have significantly reduced the number of synthetic steps required to access the target compound and have improved overall synthetic efficiency.

Propriétés

IUPAC Name |

3-fluoropyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Stereochemical Outcomes

The allylic fluorine substituent directs iodocyclization via a chair-like transition state, favoring syn addition due to steric and electronic effects. Computational studies suggest that the fluorine atom stabilizes developing partial positive charges during ring closure, enhancing reaction rates and selectivity. This method is particularly effective for synthesizing 3-fluoropyrrolidine-3-carboxylic acid precursors, though subsequent hydrolysis or oxidation steps are required to introduce the carboxylic acid moiety.

Asymmetric Michael Addition for Enantioselective Synthesis

Organocatalytic asymmetric Michael additions have emerged as a versatile strategy for constructing pyrrolidine-3-carboxylic acid derivatives. A two-step process developed by Zhang et al. involves:

-

Enantioselective addition of nitroalkanes to carboxylate-substituted enones.

Using a thiourea-based catalyst, 4-methyl-4-oxo-2-enoates react with nitromethane to yield adducts with 97% enantiomeric excess (ee). Hydrogenation and acid-mediated cyclization then afford 5-methylpyrrolidine-3-carboxylic acid, a structural analog of the target compound. Adapting this method to incorporate fluorine requires fluorinated enones or nitroalkanes, though such modifications remain underexplored.

Enantioselective Hydrogenation of Enamides

A patented enantioselective hydrogenation process enables large-scale synthesis of chiral 3-fluoropyrrolidine-3-carboxylic acids. Starting from N-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid esters, hydrogenation using RuCl₂[(R)-Xyl-P-Phos][(R)-DAIPEN] as a chiral catalyst achieves >99.9% ee. Key steps include:

-

Substrate Preparation : Coupling of halogenated aryl groups to pyrrolidine esters.

-

Catalytic Hydrogenation : Conducted under 50 bar H₂ at 50°C, yielding (3S,4S)- or (3R,4R)-configured products.

-

Deprotection : Acidic cleavage of the benzyl group to release the carboxylic acid.

This method’s industrial viability stems from its high enantiopurity and scalability, with reported yields exceeding 90%.

Green Synthesis Using Heterogeneous Catalysis

Eco-friendly approaches employing Keplerate-type polyoxomolybdates ({Mo₁₃₂}) have been applied to fluorinated heterocycles. While initially developed for fluoroquinolones, this method is adaptable to this compound. Reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines in water at reflux yields products in >90% yield within 20 minutes. The catalyst’s recyclability (up to five cycles without loss of activity) and solvent-free workup align with green chemistry principles.

Comparative Analysis of Synthetic Methods

Physicochemical and Structural Considerations

The molecular formula C₅H₆FNO₂ (MW: 147.10 g/mol) of this compound necessitates precise control over:

-

pKa : The carboxylic acid (pKa ≈2.5) and amine (pKa ≈9.8) groups influence solubility and bioavailability.

-

Lipophilicity : Fluorine’s electronegativity reduces log P (~0.3), enhancing aqueous solubility.

-

Conformational Rigidity : The gauche effect between fluorine and the carboxylic acid stabilizes specific pyrrolidine ring conformations, critical for target binding .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoropyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 3-fluoropyrrolidine-3-carboxylic acid exhibit promising anticancer properties. A study demonstrated that compounds derived from this acid significantly reduced the viability of A549 lung cancer cells, with some derivatives showing up to 21.2% viability compared to untreated controls . This suggests potential for further development as anticancer agents.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative pathogens. Some derivatives showed notable antibacterial effects with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains . This positions this compound as a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly influence biological activity. For instance:

- Substitution Patterns : The presence of halogen atoms or hydroxyl groups can enhance anticancer activity by affecting the compound's interaction with cellular targets.

- Esterification : Transforming the carboxylic acid into ester forms has been shown to modulate bioavailability and efficacy against specific cancer cell lines .

Mécanisme D'action

The mechanism by which 3-Fluoropyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares 3-fluoropyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives:

Key Findings from Research

This contrasts with phenyl-substituted derivatives (e.g., 5-oxo-1-phenylpyrrolidine-3-carboxylic acid), where aromaticity dominates reactivity . The 5-oxo group in derivatives like 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid introduces a ketone functionality, reducing solubility in aqueous media compared to non-oxo analogs .

Synthetic Accessibility :

- This compound is synthesized via direct fluorination, while 1-methyl-5-oxo derivatives involve alkylation and oxidation steps .

- Aromatic substituents (e.g., 2-fluorophenyl) require coupling reactions, increasing synthetic complexity .

Pharmaceutical Relevance :

- Fluorinated pyrrolidines are prized for their metabolic stability and conformational rigidity. For example, this compound is used in protease inhibitors and kinase modulators .

- Compounds with phenyl groups (e.g., 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) are explored for CNS drug candidates due to their lipophilicity .

Activité Biologique

3-Fluoropyrrolidine-3-carboxylic acid (3-FPCA) is a fluorinated derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a carboxylic acid functional group and a fluorine atom, which significantly influences its chemical reactivity and biological interactions.

Structural Characteristics

The molecular formula of 3-FPCA is with a molecular weight of approximately 169.58 g/mol. The unique structural features of this compound include:

- Fluorine Atom : Enhances lipophilicity and binding affinity to biological targets.

- Carboxylic Acid Group : Contributes to solubility and potential interactions with enzymes and receptors.

The biological activity of 3-FPCA primarily stems from its ability to interact with various enzymes and receptors. The fluorine atom is known to enhance the compound's binding affinity, which can lead to modulation of biological pathways through:

- Enzyme Inhibition : 3-FPCA and its derivatives have been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment. This inhibition can lead to reduced glucose levels in the bloodstream, making it a candidate for antidiabetic therapies.

- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that are crucial in various physiological processes.

Biological Activity Studies

Several studies have evaluated the biological activity of 3-FPCA and its derivatives. Key findings include:

- Antibacterial and Antifungal Properties : Research indicates that derivatives of 3-FPCA exhibit promising antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Inhibition of DPP-IV : The compound has demonstrated significant inhibitory activity against DPP-IV, with studies reporting IC50 values indicative of its potency in modulating glucose metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | DPP-IV inhibitor; significant glucose modulation | |

| Antibacterial Activity | Effective against various bacterial strains | |

| Antifungal Activity | Exhibited antifungal properties |

Case Studies

- DPP-IV Inhibition Study : A study focused on the synthesis and evaluation of 3-FPCA derivatives reported an IC50 value for DPP-IV inhibition at low nanomolar concentrations, highlighting its potential as an antidiabetic agent. This study utilized both in vitro assays and cell-based models to confirm the efficacy of the compound .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of 3-FPCA against standard bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to non-fluorinated counterparts, supporting the hypothesis that fluorination improves biological properties.

Q & A

Basic: What are the recommended methods for synthesizing 3-Fluoropyrrolidine-3-carboxylic acid in a laboratory setting?

The synthesis of fluorinated pyrrolidine derivatives typically involves multi-step organic reactions. Key methods include:

- Chiral induction : Use of chiral auxiliaries or catalysts to control stereochemistry, as seen in similar compounds like (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid, where chiral starting materials and protecting groups (e.g., Boc) are critical .

- Protecting group strategies : For example, Fmoc (fluorenylmethyloxycarbonyl) groups are employed to protect reactive sites during synthesis, as demonstrated in (R)-Fmoc-pyrrolidine-3-carboxylic acid protocols .

- Optimized reaction conditions : Controlled temperatures (e.g., low-temperature fluorination) and solvent systems (e.g., polar aprotic solvents) to minimize side reactions .

Basic: How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use fume hoods and wear appropriate PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact. Fluorinated compounds may release hazardous gases under extreme conditions .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for similar compounds (e.g., azetidine derivatives) highlight moisture sensitivity .

- Disposal : Follow institutional guidelines for fluorinated waste, as strong acids/bases may degrade the compound into toxic byproducts .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : NMR is critical for identifying fluorine substituents, while and NMR resolve backbone structure .

- X-ray crystallography : Determines 3D conformation, bond angles, and stereochemistry, as applied to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validated for fluorinated analogs .

Advanced: How can stereochemical purity of this compound be ensured during synthesis?

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (3R,4S)-configured pyrrolidines require chiral stationary phases for analysis .

- Asymmetric catalysis : Palladium or organocatalysts induce enantioselectivity, as shown in the synthesis of (3R,4S)-1-tert-butoxycarbonyl derivatives .

- Circular dichroism (CD) : Monitors optical activity to confirm stereochemical integrity post-synthesis .

Advanced: What strategies resolve contradictions in reaction yield data when scaling up synthesis?

- Process optimization : Transition from batch to continuous flow reactors improves reproducibility, as noted in industrial-scale pyrrolidine production .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (e.g., temperature, catalyst loading) affecting yield .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, preventing deviations during scale-up .

Advanced: How do solvent polarity and temperature influence the reactivity of fluorinated pyrrolidine derivatives in coupling reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling, while non-polar solvents (e.g., toluene) favor SN2 mechanisms .

- Temperature control : Lower temperatures (–10°C to 0°C) suppress side reactions (e.g., epimerization) in fluorinated intermediates, as observed in Fmoc-protected derivatives .

- Catalyst compatibility : Pd-based catalysts require anhydrous conditions at 60–80°C for Suzuki-Miyaura coupling with aryl halides .

Advanced: What computational methods predict interactions between fluorinated pyrrolidine derivatives and biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., proteases), validated for pyrrolidine-based inhibitors .

- MD simulations : Assess conformational stability in aqueous environments, critical for bioavailability predictions .

- QSAR models : Relate substituent electronegativity (e.g., fluorine position) to pharmacological activity, as applied to antiviral pyrrolidine analogs .

Advanced: How to optimize solid dispersion formulations for enhancing bioavailability?

- Polymer selection : Polyvinylpyrrolidone (PVP) improves solubility via hydrogen bonding, as demonstrated for pyridinecarboxylic acid dispersions .

- Spray-drying : Produces amorphous solid dispersions with higher dissolution rates than crystalline forms .

- Stability testing : Accelerated aging studies (40°C/75% RH) assess phase separation risks in fluorinated formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.